molecular formula C12H21NO4 B122645 tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 108149-62-8

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B122645
CAS No.: 108149-62-8
M. Wt: 243.3 g/mol
InChI Key: KDDCJBFJUBOMOR-RKDXNWHRSA-N
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Description

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a formyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring through a cyclization reaction. One common method includes the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The tert-butyl group can be introduced through the use of tert-butyl esters or tert-butyl halides in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its stereochemistry is crucial for the formation of specific enantiomers in asymmetric synthesis .

Medicine

The oxazolidine ring is a common motif in many bioactive molecules, and modifications of this structure can lead to the development of new drugs .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4S,5R)-4-hydroxy-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
  • tert-Butyl (4S,5R)-4-methoxy-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Uniqueness

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity compared to its hydroxy or methoxy analogs. This allows for a wider range of chemical transformations and applications in various fields .

Properties

IUPAC Name

tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h7-9H,1-6H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDCJBFJUBOMOR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108149-62-8
Record name tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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